molecular formula C18H13ClFN3O2S B2517204 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1008475-30-6

2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2517204
CAS No.: 1008475-30-6
M. Wt: 389.83
InChI Key: WJFYFAVYJMMIJF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thieno[3,4-c]pyrazole scaffold substituted with a 4-fluorophenyl group and a sulfoxide moiety. The molecule’s structural complexity arises from the fused thiophene-pyrazole ring system, which is further functionalized with electron-withdrawing (chloro, fluorophenyl) and polar (sulfoxide) groups.

Properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2S/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-26(25)10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFYFAVYJMMIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15ClFN3O2SC_{17}H_{15}ClFN_3O_2S, with a molecular weight of approximately 373.83 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety, which is significant for its pharmacological properties.

PropertyValue
Molecular FormulaC17H15ClFN3O2SC_{17}H_{15}ClFN_3O_2S
Molecular Weight373.83 g/mol
Melting PointNot specified
SolubilityDMSO (slightly), Methanol (slightly)

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • The compound may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies demonstrated that related compounds had IC50 values in the low micromolar range against solid tumor cells, indicating potent antiproliferative effects .
  • Case Studies :
    • A study on thieno[3,4-c]pyrazole derivatives showed promising results against HepG2 liver cancer cells with an IC50 value of 1.30 μM . Further investigations into the mechanisms revealed that these compounds promote apoptosis and induce G2/M phase cell cycle arrest.

Antifungal Activity

In addition to anticancer properties, the compound has also been evaluated for antifungal activity. Research published in Bioorganic & Medicinal Chemistry Letters reported that derivatives exhibited notable in vitro antifungal activity against strains such as Candida albicans and Aspergillus fumigatus .

In Vitro Studies

Numerous studies have focused on the in vitro effects of this compound and its analogs:

  • Antiproliferative Assays : Various assays have confirmed the compound's ability to inhibit tumor growth significantly.
  • Apoptosis Induction : Mechanistic studies suggest that the compound activates apoptotic pathways in cancer cells.

In Vivo Studies

While in vitro results are promising, further research is necessary to evaluate the in vivo efficacy and safety profile of this compound:

  • Animal Models : Future studies should incorporate animal models to assess the therapeutic potential and possible side effects of long-term administration.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural differentiators include:

  • 4-Fluorophenyl substituent: Unlike the 4-methylphenyl group in 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (), fluorine’s electronegativity may enhance dipole interactions or hydrogen bonding, whereas a methyl group contributes steric bulk and hydrophobicity.
  • Sulfoxide (5-oxido) group: This polar functional group could improve solubility compared to non-oxidized thiophene derivatives, as seen in pesticidal compounds like diflubenzuron (), which lacks such modifications.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound ~420.8 2-Cl, 4-F-phenyl, sulfoxide ~2.5 ~0.1 (DMSO)
5-Chloro-2-nitrobenzamide analog () ~450.3 5-Cl, 2-NO₂, 4-F-phenyl ~3.0 ~0.05 (DMSO)
4-Bromo-4-methylphenyl analog () ~456.3 4-Br, 4-CH₃-phenyl, sulfoxide ~3.2 ~0.08 (DMSO)
Diflubenzuron () ~310.7 2,6-diF, urea linker ~2.8 ~0.2 (Water)

*Predicted using computational tools (e.g., PubChem, ChemAxon).

Research Findings and Implications

  • Substituent Effects : Fluorine and chlorine atoms in the target compound likely enhance binding to target proteins through halogen bonding, a feature critical in pesticidal activity (e.g., fluazuron, ) .
  • Synthetic Challenges : The sulfoxide group may complicate synthesis due to oxidation sensitivity, contrasting with simpler analogs like propachlor (), which lacks such functionalities .
  • Unresolved Questions : The absence of explicit bioactivity data for the target compound necessitates further studies to benchmark its efficacy against established benzamide derivatives.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide to achieve high purity and yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the cyclization of thioketones and hydrazines to form the thieno[3,4-c]pyrazole core. Key steps include:
  • Precursor Selection : Use substituted thioketones and hydrazines with protective groups to minimize side reactions .
  • Reaction Optimization : Control solvent polarity (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hrs) to enhance cyclization efficiency .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water mixtures) to isolate high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the thieno[3,4-c]pyrazole core and substituent positions. For example, the 4-fluorophenyl group shows distinct aromatic proton splitting patterns in 1^1H NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for the chlorine and fluorine atoms .
  • HPLC : Monitor purity (>98%) using a C18 column with a methanol/water mobile phase and UV detection at 254 nm .

Q. How can computational chemistry tools predict the physicochemical properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thieno-pyrazole core to predict stability under acidic/basic conditions .
  • Molecular Docking : Screen against target proteins (e.g., kinases) to identify potential binding affinities, leveraging software like AutoDock Vina .
  • PubChem Data : Cross-reference computed properties (e.g., logP, solubility) with experimental data to refine predictive models .

Advanced Research Questions

Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

  • Methodological Answer :
  • Cross-Validation : Re-run NMR under standardized conditions (e.g., deuterated DMSO) and compare with DFT-generated chemical shifts using Gaussian09 .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure via SHELXL refinement. Use the Hooft parameter to assess data quality (e.g., R1 < 5%) .
  • Thermodynamic Studies : Perform DSC/TGA to correlate computational stability predictions with experimental decomposition profiles .

Q. What experimental strategies can elucidate the environmental fate and degradation pathways of this compound?

  • Methodological Answer :
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs to track degradation products in soil/water systems via liquid scintillation counting .
  • LC-MS/MS : Identify photodegradation byproducts (e.g., hydroxylated derivatives) using a Q-TOF mass spectrometer in positive ion mode .
  • Microcosm Studies : Simulate environmental conditions (pH, microbial activity) to quantify half-life (t1/2_{1/2}) and bioaccumulation potential .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for biological activity?

  • Methodological Answer :
  • Synthetic Derivatization : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and test against biological targets (e.g., cancer cell lines) .
  • Free-Wilson Analysis : Quantify contributions of individual groups (e.g., 5-oxido moiety) to activity using regression models .
  • Cryo-EM : Resolve ligand-target complexes (e.g., with COX-2) to map critical binding interactions at 2–3 Å resolution .

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